Bicifadine is a non-narcotic analgesic compound primarily investigated for its potential in treating pain without the addictive properties associated with opioid medications. It belongs to the class of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are characterized by their unique bicyclic structure. Bicifadine has been studied for its efficacy in managing various pain conditions, including acute and chronic pain, and has shown promise in preclinical and clinical trials.
Bicifadine was developed through research aimed at creating safer analgesics. Its synthesis and pharmacological properties have been detailed in various scientific studies, including those published in journals such as the Journal of Pharmacology and Experimental Therapeutics and the Journal of Medicinal Chemistry .
The synthesis of Bicifadine has evolved through various methodologies, focusing on efficiency and yield. Notably, an expedient asymmetric synthesis method has been developed that allows for the production of Bicifadine in a single stage without the need for isolating intermediates. This method utilizes a complex epoxy nitrile coupling process that is carefully controlled to achieve high enantiomeric excess .
The key steps in the synthetic pathway include:
Bicifadine has a complex molecular structure characterized by its bicyclic framework. The chemical formula is C16H18Cl2N2, featuring two chlorine atoms on the aromatic ring and an azabicyclo structure.
Bicifadine undergoes various chemical reactions typical for compounds with similar structures. These include:
The reactions are often analyzed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and structural integrity throughout the synthesis process .
Bicifadine exerts its analgesic effects primarily through the inhibition of norepinephrine and serotonin reuptake, which enhances pain modulation pathways in the central nervous system. This dual action on monoamine transporters differentiates it from traditional non-steroidal anti-inflammatory drugs.
Research indicates that Bicifadine's mechanism involves:
Bicifadine's primary application lies within the field of pain management. It has been explored for use in various clinical scenarios, including:
Ongoing research continues to evaluate its safety profile and efficacy compared to traditional analgesics, aiming to establish Bicifadine as a viable alternative for patients requiring long-term pain management solutions without the risks associated with opioid use .
Bicifadine (chemical formula: C₁₂H₁₅N) is a synthetic small molecule with a molecular weight of 173.25 g/mol. Its hydrochloride salt form (CAS 66504-75-4) has a molecular weight of 209.72 g/mol [6] [9]. The compound features a unique 3-azabicyclo[3.1.0]hexane core that incorporates a cyclopropane ring fused to a pyrrolidine ring, with a 4-methylphenyl (p-tolyl) substituent at the bridgehead position [1] [3]. This rigid bicyclic structure contributes to its stereochemical specificity and pharmacological activity.
According to IUPAC nomenclature, bicifadine is designated as (1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, reflecting its specific stereochemistry at the 1 and 5 positions of the bicyclic system [3] [8]. The stereocenters are critical for its biological activity, with the (1S,5R) enantiomer being the pharmacologically active form. The compound's structural complexity arises from the cyclopropane ring constrained within the bicyclic framework, which significantly influences its conformational flexibility and interaction with biological targets [1] [6].
Table 1: Molecular Identifiers of Bicifadine
Identifier Type | Value |
---|---|
Chemical Formula | C₁₂H₁₅N |
Molecular Weight (Free base) | 173.25 g/mol |
Molecular Weight (HCl salt) | 209.72 g/mol |
IUPAC Name | (1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
CAS Number (Free base) | 71195-57-8 |
CAS Number (HCl salt) | 66504-75-4 |
SMILES Notation | CC1=CC=C([C@]23CNC[C@@]2([H])C3)C=C1 |
Bicifadine is pharmacologically classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with a distinct non-opioid and non-NSAID mechanism of action [1] [2]. It exerts its primary therapeutic effects through potent inhibition of presynaptic monoamine transporters, thereby increasing synaptic concentrations of these neurotransmitters. Quantitative pharmacological studies demonstrate bicifadine's transporter affinity profile: norepinephrine transporter (NET) inhibition (IC₅₀ = 55 nM) > serotonin transporter (SERT) inhibition (IC₅₀ = 117 nM) > dopamine transporter (DAT) inhibition (IC₅₀ = 910 nM) [6] [9]. This differential affinity establishes it as a balanced triple reuptake inhibitor with a preference for norepinephrine and serotonin transporters over the dopamine transporter.
The compound's antinociceptive properties are mechanistically distinct from traditional analgesics. Unlike opioids, bicifadine lacks affinity for μ-opioid receptors, and unlike NSAIDs, it does not inhibit prostaglandin synthetase or exhibit anti-inflammatory activity [1] [5]. Preclinical evidence indicates that bicifadine's analgesic efficacy in models of neuropathic pain is partially mediated through dopaminergic pathways, as demonstrated by attenuation of its effects when co-administered with the D₂ receptor antagonist (-)-sulpiride [6] [10]. Additional studies suggest NMDA receptor antagonism may contribute to its overall pharmacological profile, further distinguishing it from conventional monoamine reuptake inhibitors [4].
Table 2: Transporter Affinity Profile of Bicifadine
Transporter Type | IC₅₀ Value (nM) | Relative Selectivity |
---|---|---|
Norepinephrine (NET) | 55 | Highest affinity |
Serotonin (SERT) | 117 | Intermediate affinity |
Dopamine (DAT) | 910 | Lowest affinity |
Bicifadine occupies a distinct pharmacological niche when compared to other monoamine reuptake inhibitors. Unlike selective serotonin reuptake inhibitors (SSRIs) that primarily target SERT, or serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine that lack significant DAT activity, bicifadine's triple reuptake inhibition provides broader neurotransmitter modulation [2] [10]. This comprehensive action may offer advantages in pain conditions where dopaminergic pathways contribute to analgesia, particularly in neuropathic pain states where traditional SNRIs show limited efficacy [6].
Compared to other triple reuptake inhibitors under development, bicifadine exhibits a more balanced inhibition profile. For instance, tesofensine—developed primarily for obesity and Parkinson's disease—shows significantly greater DAT potency than bicifadine (DAT IC₅₀ ≈ 15 nM versus 910 nM), which may increase abuse potential and adverse effects [10]. Bicifadine's relatively weaker DAT inhibition likely contributes to its favorable preclinical abuse liability profile compared to psychostimulants with prominent DAT activity [2] [6].
Structurally, bicifadine differs fundamentally from tricyclic antidepressants (TCAs) and other phenylpiperidine derivatives. While TCAs like amitriptyline possess a planar tricyclic core, bicifadine's azabicyclo[3.1.0]hexane structure introduces significant three-dimensionality, potentially reducing off-target interactions with muscarinic, histaminergic, and adrenergic receptors responsible for many TCA side effects [1]. This structural distinction may explain bicifadine's lack of affinity for these receptors, as confirmed in receptor binding assays [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7